molecular formula C15H16N2O3 B12849062 (3-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide

(3-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide

Cat. No.: B12849062
M. Wt: 272.30 g/mol
InChI Key: GTRBTOBEDUVPAS-UHFFFAOYSA-N
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Description

(3-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide: is an organic compound that features both an amine group and a formamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminophenylamine and 3,4-dimethoxybenzaldehyde.

    Formation of Schiff Base: The 3-aminophenylamine reacts with 3,4-dimethoxybenzaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired formamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the formamide group, converting it into an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are used under controlled conditions.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-(3-aminophenyl)-N-(3,4-dimethoxyphenyl)formamide

InChI

InChI=1S/C15H16N2O3/c1-19-14-7-6-13(9-15(14)20-2)17(10-18)12-5-3-4-11(16)8-12/h3-10H,16H2,1-2H3

InChI Key

GTRBTOBEDUVPAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(C=O)C2=CC=CC(=C2)N)OC

Origin of Product

United States

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